N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Description
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolopyrimidine core, which is known for its biological activity, and an azetidine ring, which contributes to its chemical stability and reactivity.
Properties
IUPAC Name |
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O/c1-14-2-4-15(5-3-14)8-17-11-25(12-17)20(27)22-7-6-16-9-23-19-18(21)10-24-26(19)13-16/h2-5,9-10,13,17H,6-8,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVMIURUITQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(C2)C(=O)NCCC3=CN4C(=C(C=N4)Cl)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step often involves the cyclization of a suitable precursor, such as a chloropyrazole derivative, with a pyrimidine ring under acidic or basic conditions.
Introduction of the ethyl linker: The ethyl group is introduced via alkylation reactions, using reagents like ethyl halides in the presence of a base.
Formation of the azetidine ring: The azetidine ring is synthesized through cyclization reactions, often involving the use of azetidine-1-carboxylic acid derivatives.
Final coupling step: The final step involves coupling the pyrazolopyrimidine core with the azetidine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropyrazolopyrimidine core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine (TEA) or pyridine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidine compounds.
Scientific Research Applications
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-phenylazetidine-1-carboxamide
- N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
- N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Uniqueness
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is unique due to its specific combination of a chloropyrazolopyrimidine core and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
